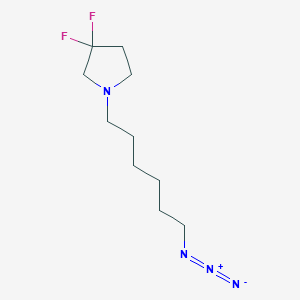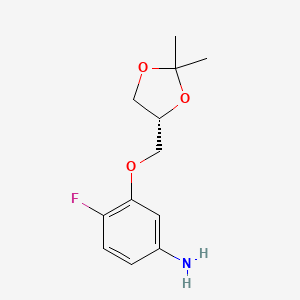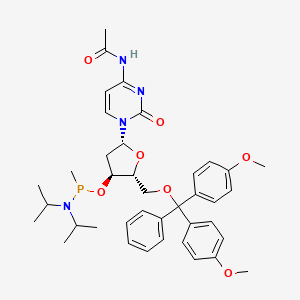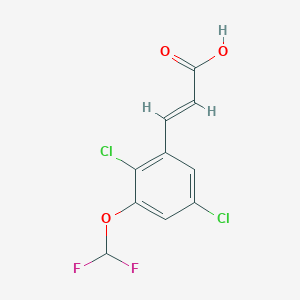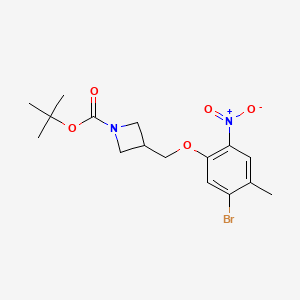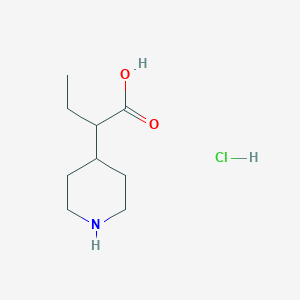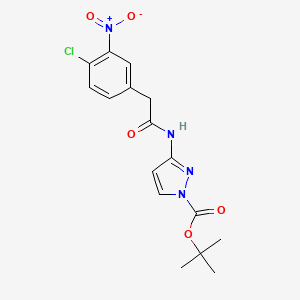
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring, a chloro-nitrophenyl group, and a tert-butoxycarbonyl (Boc) protecting group. Compounds like this are often used in medicinal chemistry and organic synthesis due to their unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the Boc Protecting Group: The pyrazole ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Acetamide Formation: The protected pyrazole is then reacted with 4-chloro-3-nitrobenzoyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes also consider cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of the corresponding amine.
Deprotection: Formation of the free amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: Exploration as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole ring and nitrophenyl group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Boc-3-pyrazolyl)-2-(4-chlorophenyl)acetamide: Lacks the nitro group, which can affect its reactivity and biological activity.
N-(1-Boc-3-pyrazolyl)-2-(4-nitrophenyl)acetamide: Lacks the chloro group, which can influence its chemical properties.
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-methylphenyl)acetamide: Contains a methyl group instead of a nitro group, altering its steric and electronic properties.
Uniqueness
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide is unique due to the combination of the chloro and nitro groups on the phenyl ring, which can significantly impact its chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C16H17ClN4O5 |
|---|---|
Peso molecular |
380.78 g/mol |
Nombre IUPAC |
tert-butyl 3-[[2-(4-chloro-3-nitrophenyl)acetyl]amino]pyrazole-1-carboxylate |
InChI |
InChI=1S/C16H17ClN4O5/c1-16(2,3)26-15(23)20-7-6-13(19-20)18-14(22)9-10-4-5-11(17)12(8-10)21(24)25/h4-8H,9H2,1-3H3,(H,18,19,22) |
Clave InChI |
CXLCGIHVFADFKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


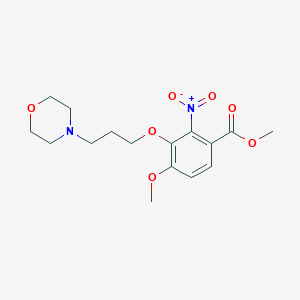

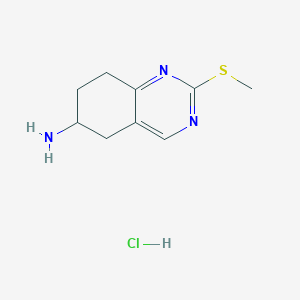

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
